molecular formula C21H19ClN4O3 B2932882 3-(butan-2-yl)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105221-93-9

3-(butan-2-yl)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2932882
CAS No.: 1105221-93-9
M. Wt: 410.86
InChI Key: TZKRBWZIGFQTRA-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinazoline-2,4-dione core, a bicyclic structure with partial saturation and two ketone groups at positions 2 and 2. The core is substituted at position 1 with a [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl group and at position 3 with a butan-2-yl chain. The oxadiazole ring introduces aromaticity and electron-withdrawing properties due to the 4-chlorophenyl substituent, while the branched butan-2-yl group may enhance lipophilicity and steric bulk. Such structural features are common in pharmaceutical research, where quinazoline derivatives are explored for kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

3-butan-2-yl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c1-3-13(2)26-20(27)16-6-4-5-7-17(16)25(21(26)28)12-18-23-19(24-29-18)14-8-10-15(22)11-9-14/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKRBWZIGFQTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(butan-2-yl)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines a tetrahydroquinazoline moiety with an oxadiazole ring, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN3O3C_{19}H_{22}ClN_3O_3, and it has a molecular weight of approximately 373.85 g/mol. The presence of the 4-chlorophenyl and 1,2,4-oxadiazol groups is significant as these substituents often enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit notable anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways.

CompoundIC50 (µM)Cell LineMechanism
5b10.14A549Apoptosis induction
5d8.14HepG2Cell cycle arrest
5m10.48MCF7DNA damage

These findings suggest that the oxadiazole component may play a crucial role in mediating the anticancer effects observed in related compounds .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds containing the oxadiazole ring have demonstrated significant activity against various bacterial strains. The antimicrobial mechanism is often attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

In a comparative study, oxadiazole derivatives exhibited higher antimicrobial activity than traditional antibiotics like ciprofloxacin . The structure-activity relationship indicates that electron-withdrawing groups on the aromatic ring enhance this activity.

Case Studies

  • Study on Cytotoxicity : A recent investigation into the cytotoxic effects of oxadiazole derivatives revealed that certain compounds led to increased cell mortality in cancer cell lines such as L929 and A549. The most potent derivative showed an IC50 value of 100 µM after 24 hours of exposure .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of synthesized oxadiazoles demonstrated that compounds with halogen substituents exhibited superior activity against Gram-positive and Gram-negative bacteria. This was particularly evident in compounds with a chlorophenyl group .

Comparison with Similar Compounds

Structural Comparison

The compound 3-(4-chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone () shares a quinazoline core but differs in key substituents and linkage groups. A detailed structural comparison is summarized below:

Feature Target Compound Compound
Core Structure 1,2,3,4-tetrahydroquinazoline-2,4-dione (partially saturated, two ketones) 4(3H)-quinazolinone (unsaturated, single ketone)
Oxadiazole Substituent 4-chlorophenyl 4-fluorophenyl
Linkage to Oxadiazole Methyl (-CH2-) Sulfanyl (-S-)
Quinazoline Substituent Butan-2-yl (branched alkyl) 4-chlorobenzyl (aromatic, halogenated alkyl)

Implications of Structural Differences

In contrast, the unsaturated 4(3H)-quinazolinone core () offers planar aromaticity, which may enhance π-π stacking in biological targets .

Halogen Effects: The 4-chlorophenyl group on the oxadiazole (target compound) provides moderate electron-withdrawing effects and lipophilicity.

Linkage Groups :

  • The methyl (-CH2-) linkage in the target compound may reduce steric hindrance compared to the sulfanyl (-S-) group in . Sulfur-containing linkages can influence redox properties and susceptibility to enzymatic cleavage .

Substituent Bulk and Lipophilicity: The butan-2-yl group (target) is a branched alkyl chain, enhancing lipophilicity and possibly membrane permeability.

Theoretical Property Comparison

Property Target Compound Compound
Molecular Weight ~428.9 g/mol (estimated) ~484.0 g/mol (estimated)
Lipophilicity (LogP) Higher (branched alkyl, chlorophenyl) Moderate (aromatic, fluorophenyl, sulfanyl)
Hydrogen Bond Acceptors 6 (two ketones, oxadiazole N/O) 7 (additional sulfanyl S as weak acceptor)

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